molecular formula C15H20N2O4S B2720679 N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214159-70-2

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2720679
CAS No.: 1214159-70-2
M. Wt: 324.4
InChI Key: DNLBGGXUPLOEDW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a piperidine-derived compound featuring a carboxamide group linked to a 4-acetylphenyl moiety and a methylsulfonyl substituent on the piperidine ring. The methylsulfonyl group may enhance metabolic stability and solubility, while the acetylphenyl substituent could influence target binding affinity.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11(18)12-6-8-13(9-7-12)16-15(19)14-5-3-4-10-17(14)22(2,20)21/h6-9,14H,3-5,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLBGGXUPLOEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

AZ1 and AZ2 (DPP1 Inhibitors)
  • AZ1: (S)-N-((S)-1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)piperidine-2-carboxamide.
  • AZ2: (S)-4-amino-N-(1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide.

Comparison :

  • Both AZ1 and the target compound share a piperidine/pyran carboxamide core. However, AZ1/AZ2 feature cyanobiphenyl and cyanoethyl groups, whereas the target compound substitutes these with 4-acetylphenyl and methylsulfonyl.
  • The biphenyl groups in AZ1/AZ2 likely enhance hydrophobic interactions with DPP1, while the acetylphenyl group in the target compound may prioritize hydrogen bonding via the ketone oxygen.
  • Key Difference: Methylsulfonyl in the target compound vs. cyano groups in AZ1/AZ2. Sulfonyl groups typically improve metabolic stability compared to nitriles, which may influence half-life and toxicity profiles.
S,S-21h (Antimicrobial Agent)
  • Structure: (S)-1-(Benzylsulfonyl)-N-((S)-1-oxo-3-(4-(prop-2-yn-1-yloxy)phenyl)-1-((pyridin-3-ylmethyl)amino)propan-2-yl)piperidine-2-carboxamide.

Comparison :

  • Both compounds have a sulfonyl-piperidine-carboxamide backbone. However, S,S-21h substitutes methylsulfonyl with benzylsulfonyl and adds a propargyloxy-phenyl group.
  • In contrast, the target compound’s methylsulfonyl group offers a balance between solubility and metabolic resistance.
Apremilast (Anti-inflammatory Drug)
  • Structure : (þ)-N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide.

Comparison :

  • Apremilast shares the methylsulfonyl moiety with the target compound but incorporates it into an isoindole-dione scaffold rather than a piperidine ring.
  • Both compounds’ sulfonyl groups may stabilize interactions with inflammatory targets (e.g., PDE4 inhibition in Apremilast).
General Piperidine Derivatives

Piperidine carboxamides with amide bonds, such as those in , exhibit broad activities (antimicrobial, anti-inflammatory). The target compound’s amide linkage and acetylphenyl group align with these trends, but its methylsulfonyl substitution distinguishes it from simpler analogs like 1-acetyl-piperidin-4-ones.

Key Observations :

  • Sulfonyl groups (methyl or benzyl) correlate with improved target binding and stability across analogs.
  • Piperidine carboxamides with aromatic substituents (e.g., acetylphenyl, biphenyl) show versatility in interacting with diverse biological targets.

Research Findings and Comparative Data

Impact of Sulfonyl Groups
  • Methylsulfonyl (target compound, Apremilast): Enhances solubility and reduces oxidative metabolism compared to bulkier sulfonyl groups.
Role of Aromatic Substituents
  • 4-Acetylphenyl (target): The acetyl group may engage in hydrogen bonding, similar to the methoxy groups in Apremilast.
  • Biphenyl (AZ1/AZ2): Provides hydrophobic interactions critical for DPP1 inhibition.

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